(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of this compound is C12H16ClN3O. It contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The molecular weight of this compound is 253.73 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Crystal Structure Analysis : The compound has been studied for its crystal structure and molecular interactions. For example, Dayananda et al. (2012) explored the crystal structure of a related triprolidinium cation, highlighting the importance of N-H⋯O, O-H⋯O, and C-H⋯O interactions in the crystal formation, which is critical for understanding molecular assembly and design (Dayananda et al., 2012).
Synthesis of Agrochemicals and Medicinal Compounds : The compound's derivatives have been studied for their potential in synthesizing agrochemicals or medicinal compounds. Ghelfi et al. (2003) demonstrated how the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol yields 5-methoxylated 3-pyrrolin-2-ones, which are useful adducts in the preparation of these compounds (Ghelfi et al., 2003).
Chemical Synthesis Processes : The compound is involved in various chemical synthesis processes. For instance, Cao et al. (2019) described the use of l-proline, a compound related to pyrrolidin-3-yl, in a multicomponent reaction leading to the formation of unique polyheterocyclic compounds. This demonstrates the compound's role in complex chemical synthesis and the creation of new molecular structures (Cao et al., 2019).
Molecular Structure and Chirality Studies : The molecular structure and chirality of related compounds, such as those containing pyrrolidine, have been extensively studied. For example, Cabort et al. (2002) investigated the ligand dehydrogenation in ruthenium trinitrogen complexes, providing insights into the structural and chiral properties of these molecules (Cabort et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
[1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-5-11(15-12(14-10)9-1-2-9)16-4-3-8(6-16)7-17/h5,8-9,17H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHGEBFGLIDCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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